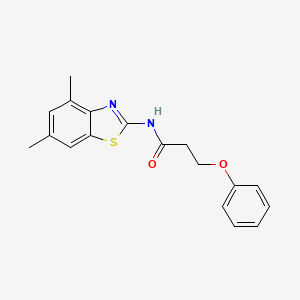

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-12-10-13(2)17-15(11-12)23-18(20-17)19-16(21)8-9-22-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDBQRGZNLQEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 3-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, it may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and functional groups of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide with analogous compounds from the literature:

- Core Structure Differences: The benzothiazole core in the target compound contrasts with the benzamide () and triazole () systems. The phenoxypropanamide side chain in the target compound may confer greater lipophilicity compared to the hydroxyl group in ’s compound, influencing solubility and reactivity .

Notes

- Further experimental studies (e.g., X-ray crystallography, catalytic assays) are needed to confirm inferred properties.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological effects. The findings are supported by various research studies and data tables, providing a comprehensive overview of this compound's therapeutic potential.

Chemical Structure and Properties

The chemical structure of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide can be summarized as follows:

- Molecular Formula : C16H18N2OS

- Molecular Weight : 298.39 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

The compound features a benzothiazole moiety which is known for its diverse biological activities, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide. The following table summarizes key findings from various research studies regarding its anticancer activity:

Mechanistic Insights

The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins. Additionally, it affects cell migration and invasion capabilities, suggesting its potential as an anti-metastatic agent.

Anti-inflammatory Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide also exhibits significant anti-inflammatory properties. Research indicates that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Data Summary

The following table illustrates the anti-inflammatory effects observed in various studies:

| Study Reference | Cell Type | Cytokine Reduction (%) | Concentration (µM) |

|---|---|---|---|

| RAW264.7 macrophages | IL-6: 70% | 2 | |

| RAW264.7 macrophages | TNF-α: 65% | 2 |

Other Pharmacological Activities

In addition to its anticancer and anti-inflammatory effects, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide has shown promise in other areas:

- Antibacterial Activity : Preliminary studies indicate activity against Gram-positive bacteria.

- Neuroprotective Effects : Some derivatives have demonstrated protective effects in neurodegenerative models.

Case Study 1: Anticancer Efficacy in Human Cell Lines

A study evaluated the efficacy of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using MTT assays. Results indicated significant inhibition of cell proliferation at low concentrations (IC50 = 1.5 µM) with associated apoptosis induction confirmed via flow cytometry.

Case Study 2: Anti-inflammatory Mechanism Elucidation

In a separate investigation involving RAW264.7 macrophages, treatment with the compound led to a marked decrease in inflammatory cytokines IL-6 and TNF-α levels. ELISA assays confirmed a reduction by approximately 70% at a concentration of 2 µM, indicating strong anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Condensation : Reacting 4,6-dimethyl-1,3-benzothiazol-2-amine with a phenoxypropanoyl chloride derivative in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity.

Purification : Column chromatography or recrystallization to isolate the product.

- Reference : Similar methodologies for benzothiazole derivatives are detailed in and , which highlight solvent and catalyst choices .

Q. How can the structure and purity of the synthesized compound be confirmed?

- Methodological Answer :

- Spectroscopic Techniques :

NMR Spectroscopy : and NMR to confirm backbone connectivity and substituent positions.

IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm).

Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks.

- Chromatography : HPLC or TLC to assess purity (>95% recommended for biological assays).

- Reference : and outline structural confirmation protocols for benzothiazole analogs .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on the benzothiazole core and phenoxypropanamide side chain for binding site analysis.

- ADMET Prediction : Tools like SwissADME or pkCSM to evaluate pharmacokinetics (e.g., logP, bioavailability) and toxicity.

- Reference : and demonstrate in silico workflows for benzothiazole derivatives .

Q. What experimental strategies can resolve contradictions in reported biological activity data?

- Methodological Answer :

Comparative Structural Analysis : Compare with analogs (e.g., fluorinated or chlorinated benzothiazoles) to identify substituent effects on activity.

Dose-Response Studies : Re-evaluate activity under standardized conditions (e.g., fixed pH, temperature) to minimize variability.

Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm target specificity.

- Reference : provides a framework for structural comparisons .

Q. How can the mechanism of action be elucidated for this compound in anticancer studies?

- Methodological Answer :

Enzyme Inhibition Assays : Measure IC values against kinases (e.g., EGFR) or apoptotic regulators (e.g., Bcl-2).

Cellular Imaging : Fluorescence microscopy to track intracellular localization (e.g., mitochondrial targeting).

Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment.

- Reference : discusses mechanistic hypotheses for structurally related sulfonamide-benzothiazole hybrids .

Synthesis and Optimization

Q. What strategies improve yield during the coupling of the benzothiazole amine with the phenoxypropanoyl group?

- Methodological Answer :

- Activation of Carboxylic Acid : Use coupling reagents like HATU or DCC to enhance amide bond formation.

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C).

- Reference : and highlight optimization strategies for benzothiazole coupling reactions .

Data Analysis and Interpretation

Q. How to analyze structure-activity relationship (SAR) data for derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett constants) with bioactivity.

- Cluster Analysis : Group derivatives by structural features (e.g., substituent position) to identify activity trends.

- Reference : includes a comparative table of benzothiazole derivatives for SAR .

Ethical and Reproducibility Considerations

- Data Transparency : Share raw spectral data (e.g., NMR, MS) in public repositories like Zenodo.

- Replication Studies : Collaborate with independent labs to validate key findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.